molecular formula C12H9ClN2O2 B13892753 2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 52334-72-2

2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B13892753
CAS No.: 52334-72-2
M. Wt: 248.66 g/mol
InChI Key: FCCWBTWYCWRKAM-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide is an organic compound belonging to the class of benzamides Benzamides are characterized by a carboxamido substituent attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide typically involves the acylation of 3-aminorhodanine with acid chlorides. This method is limited by the availability of the corresponding acid chlorides . Another approach involves cyclization of acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of glycogen phosphorylase, where it binds to the enzyme and prevents its activity . This interaction disrupts the glycogen breakdown pathway, which can have therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide is unique due to its specific combination of a chloro group, a benzamide structure, and a dihydropyridinone ring

Properties

CAS No.

52334-72-2

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-chloro-N-(2-oxo-1H-pyridin-3-yl)benzamide

InChI

InChI=1S/C12H9ClN2O2/c13-9-5-2-1-4-8(9)11(16)15-10-6-3-7-14-12(10)17/h1-7H,(H,14,17)(H,15,16)

InChI Key

FCCWBTWYCWRKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CNC2=O)Cl

Origin of Product

United States

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